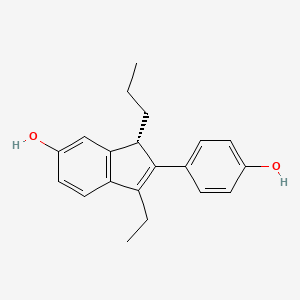
(3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL: is a complex organic compound characterized by its unique structure, which includes an indene backbone substituted with ethyl, hydroxyphenyl, and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL typically involves multi-step organic synthesis. One common approach is the Friedel-Crafts alkylation of an indene derivative, followed by selective functionalization of the aromatic ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the alkylation and functionalization steps. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the indene structure, resulting in the formation of alcohols or saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (2S,3S)-2-(4-Hydroxyphenyl)-3,7-chromanediol
Comparison: Compared to these similar compounds, (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL is unique due to its indene backbone and specific substitution pattern. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
205639-20-9 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-ol |
InChI |
InChI=1S/C20H22O2/c1-3-5-18-19-12-15(22)10-11-17(19)16(4-2)20(18)13-6-8-14(21)9-7-13/h6-12,18,21-22H,3-5H2,1-2H3/t18-/m0/s1 |
Clave InChI |
LAOKKJPJFDGESA-SFHVURJKSA-N |
SMILES isomérico |
CCC[C@H]1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)CC |
SMILES canónico |
CCCC1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)

![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
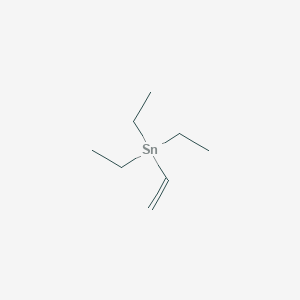
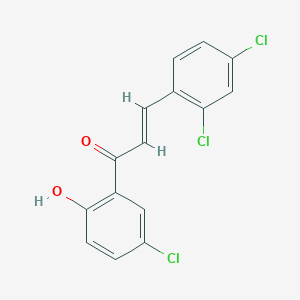
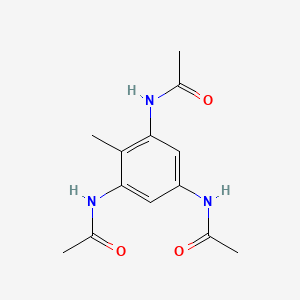
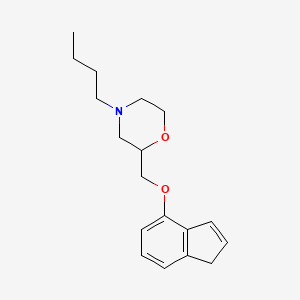
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

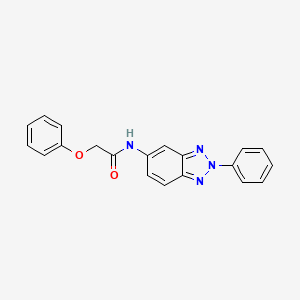
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
